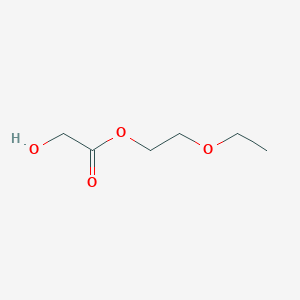

2-Ethoxyethyl hydroxyacetate

Description

Contextualization within Hydroxyacetate and Glycolate (B3277807) Ester Chemistry

Hydroxyacetate, more commonly known as glycolate, is the salt or ester of glycolic acid. Glycolic acid is the smallest α-hydroxy acid, featuring both a carboxyl and a hydroxyl functional group. This dual functionality makes it a versatile building block in chemical synthesis. Its esters, known as glycolates or hydroxyacetates, are a broad class of compounds with varied applications.

Glycolate esters are integral to various fields. For instance, they are used in the production of biodegradable polymers like polyglycolic acid (PGA), which has significant applications in the medical field for items such as absorbable sutures and drug delivery systems. researchgate.net The esters of p-hydroxybenzoic acid, known as parabens, are utilized as preservatives in cosmetics, food, and pharmaceutical products. researchgate.net

The specific compound, 2-Ethoxyethyl hydroxyacetate, is an ester formed from glycolic acid and 2-ethoxyethanol (B86334). The presence of the ether linkage (ethoxy group) in the alcohol-derived portion of the molecule introduces additional chemical properties, such as altered polarity and solvency, compared to simpler alkyl glycolates. This structure is analogous to other ethoxylated esters that have been studied for their surfactant and lubricating properties. researchgate.net

The synthesis of glycolate esters can be achieved through various methods, including the direct esterification of glycolic acid with an alcohol, or the transesterification of a simpler glycolate ester. nih.gov For example, the synthesis of 2-hydroxyethyl esters has been accomplished via the transesterification of peanut oil with ethylene (B1197577) glycol. atlantis-press.com Industrial processes for producing hydroxyacetic acid often involve the hydrolysis of hydroxyacetonitrile. google.com

Academic Significance and Research Gaps for this compound

The academic significance of this compound lies in its potential to contribute to the development of new materials and formulations. Its structure suggests it may act as a specialty solvent, a plasticizer, or a component in the synthesis of more complex molecules. However, a significant research gap exists, as there is a notable lack of published studies focusing specifically on the synthesis, characterization, and application of this compound.

Evolution of Research Paradigms for Related Chemical Structures

Research on glycolate esters and related compounds has evolved significantly over time. Early research often focused on fundamental synthesis and characterization. More recently, the focus has shifted towards the development of sustainable and "green" chemical processes. This includes the use of bio-based feedstocks and enzymatic or heterogeneous catalysts for synthesis. bohrium.comresearchgate.net For example, there is growing interest in producing glycolic acid from biomass-derived sources like glyoxal (B1671930). bohrium.comresearchgate.net

Another key trend is the investigation of the functional properties of these esters for specific applications. Research into ethoxylated esters, for instance, has explored their use as surfactants and their impact on the lubricating properties of aqueous solutions. researchgate.net In the field of polymer chemistry, there is ongoing research into the synthesis of novel copolymers incorporating glycolic acid to create biodegradable materials with tailored properties. researchgate.netacs.org

Furthermore, advanced synthetic methodologies, such as enantioconvergent arylation of α-keto esters, are being developed to create complex glycolate derivatives with high stereoselectivity for potential pharmaceutical applications. nih.gov The study of the enzymatic oxidation of glycolate in various organisms also provides insights into its metabolic pathways and potential biotechnological applications. nih.gov

The following table provides a summary of key research areas for related hydroxyacetate and glycolate esters, highlighting the current gaps in knowledge for this compound.

| Research Area | Key Findings for Related Esters | Research Gap for this compound |

| Synthesis | Established methods include direct esterification, transesterification, and catalytic conversion from glyoxal. nih.govatlantis-press.combohrium.com | Specific optimized synthesis protocols and yield data are not published. |

| Polymer Science | Glycolic acid is a monomer for biodegradable polymers like PGA and PLGA. researchgate.net | Potential as a monomer or plasticizer for polymers has not been explored. |

| Surfactant Properties | Ethoxylated esters are studied for their role in metalworking fluids and as emulsifiers. researchgate.netacs.org | The surfactant properties and critical micelle concentration have not been determined. |

| Biomedical Applications | Glycolate-containing polymers are used for drug delivery and tissue engineering. researchgate.net | No biomedical applications have been investigated. |

| Environmental Fate | The biodegradability of related esters is a key area of study. | The biodegradability and environmental impact are unknown. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

624-55-5 |

|---|---|

Molecular Formula |

C6H12O4 |

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-ethoxyethyl 2-hydroxyacetate |

InChI |

InChI=1S/C6H12O4/c1-2-9-3-4-10-6(8)5-7/h7H,2-5H2,1H3 |

InChI Key |

CECPJMQOXBCMDQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOC(=O)CO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxyethyl Hydroxyacetate and Its Analogues

Classical and Contemporary Esterification Reactions for Hydroxyesters

The primary method for synthesizing 2-ethoxyethyl hydroxyacetate is through the esterification of 2-ethoxyethanol (B86334) with hydroxyacetic acid. This reaction can also be achieved via transesterification, for instance, by reacting methyl glycolate (B3277807) with 2-ethoxyethanol.

A common approach for a related compound, 2-ethoxyethyl acetate (B1210297), involves the esterification of 2-ethoxyethanol (also known as ethyl cellosolve) with acetic acid. nih.govgoogle.com This process can be adapted for the synthesis of this compound. The reaction is typically conducted in the presence of a catalyst to enhance the reaction rate. nih.gov

Catalytic Systems in Hydroxyester Synthesis

A variety of catalytic systems can be employed for the synthesis of hydroxyesters like this compound. These can be classified as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts: Mineral acids such as sulfuric acid and p-toluenesulfonic acid have been traditionally used. For instance, in the production of 2-ethoxyethyl acetate, oxalic acid has been utilized as a catalyst at temperatures between 105-130°C. google.com

Heterogeneous Catalysts: Solid acid catalysts are increasingly favored due to their ease of separation from the reaction mixture, reusability, and reduced corrosivity. Examples of heterogeneous catalysts applicable to hydroxyester synthesis include:

Ion-Exchange Resins: Cationic exchange resins in their H-form, such as Wofatit-KPS, have been used for the synthesis of 2-ethoxyethyl acetate at temperatures ranging from 75 to 115°C. google.com

Mixed Metal Oxides: Catalysts based on mixed oxides of magnesium, zirconium, and aluminum have shown high efficacy in the synthesis of methyl glycolate from glyoxal (B1671930). Specifically, a coprecipitated MgO-ZrO2 catalyst can achieve nearly 100% yield of methyl glycolate. google.com A supported MgO-ZrO2/Al2O3 catalyst also demonstrates high yields (up to 95%) and can be reused for several cycles without regeneration. google.com

Titania-Silica Catalysts: Supported TiO2 on silica (B1680970) has been identified as an effective catalyst for the gas-phase transesterification of methyl glycolate to produce glycolide, indicating its potential for other glycolate ester reactions. nih.gov

| Catalyst System | Precursors | Product | Key Findings |

| Oxalic Acid | 2-Ethoxyethanol, Acetic Acid | 2-Ethoxyethyl Acetate | Effective at 105-130°C. google.com |

| Cation-Exchange Resin (Wofatit-KPS) | 2-Ethoxyethanol, Acetic Acid | 2-Ethoxyethyl Acetate | Optimal temperature range of 75-115°C. google.com |

| MgO-ZrO2 | Glyoxal, Methanol (B129727) | Methyl Glycolate | Nearly 100% yield at 150°C. nih.gov |

| MgO-ZrO2/Al2O3 | Glyoxal, Methanol | Methyl Glycolate | 95% yield, reusable catalyst. google.com |

| TiO2/SiO2 | Methyl Glycolate | Glycolide | High selectivity (75-78%) in gas-phase reaction. nih.gov |

Green Chemistry Principles in Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the incorporation of green chemistry principles to minimize environmental impact. The synthesis of this compound can be designed to be more environmentally benign by considering several of the twelve principles of green chemistry. mdpi.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct esterification of 2-ethoxyethanol and hydroxyacetic acid has a high atom economy as water is the only byproduct.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. The use of heterogeneous catalysts, as discussed previously, aligns with this principle.

Safer Solvents and Auxiliaries: The ideal scenario is to conduct the reaction without a solvent. If a solvent is necessary, choosing one with low toxicity and environmental impact is crucial. In some lipase-catalyzed esterifications, propylene (B89431) carbonate, a green solvent, has been used effectively. nih.gov

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Enzymatic catalysis, for example, often proceeds under mild conditions. nih.gov

Use of Renewable Feedstocks: While 2-ethoxyethanol is typically derived from petrochemical sources, research into producing glycolic acid from renewable resources like glycerol (B35011) is ongoing. nih.govyoutube.com

Enzymatic synthesis, employing lipases, is a prime example of a green synthetic method. Lipases can catalyze esterification and transesterification reactions with high selectivity under mild conditions, often in solvent-free systems or green solvents. nih.govnih.gov For instance, immobilized Candida antarctica lipase (B570770) B (Novozym-435) is a versatile catalyst for the synthesis of various esters. nih.gov

Derivation from Precursor Glycolate Structures

An alternative pathway to this compound is through the modification of existing glycolate structures. Transesterification of a simpler glycolate ester, such as methyl glycolate, with 2-ethoxyethanol is a viable route.

Methyl glycolate itself can be synthesized from various precursors. One notable method involves the catalytic conversion of glyoxal in a methanol solution. google.com This reaction is highly efficient over solid basic catalysts like MgO-ZrO2. google.comnih.gov Another approach is the conversion of cellulosic biomass into methyl glycolate using a tungsten-based catalyst, offering a renewable route to this key intermediate. wikipedia.org

Reaction Engineering and Process Optimization Studies

The industrial production of this compound necessitates a focus on reaction engineering and process optimization to maximize yield, minimize costs, and ensure safety and sustainability.

Reactive Distillation: For equilibrium-limited reactions like esterification, reactive distillation (RD) is a highly effective process intensification strategy. wikipedia.org By continuously removing the water byproduct during the reaction, the equilibrium is shifted towards the product side, leading to higher conversions. google.comnih.gov This technique combines reaction and separation into a single unit, which can lead to significant savings in capital and energy costs. wikipedia.org Studies on the reactive distillation of glycolic acid with butanol have demonstrated the feasibility of this approach for producing glycolate esters. nih.gov The use of heterogeneous catalysts within the distillation column, such as ion-exchange resins or TiO2-Wox, has been shown to enhance the conversion rate. nih.gov

Process Simulation: Process simulation software like Aspen Plus is a powerful tool for designing and optimizing chemical processes. cetjournal.it It allows for the modeling of reactors, separation units, and entire process flowsheets to determine optimal operating conditions, energy consumption, and economic feasibility before pilot or large-scale implementation. For instance, simulations can be used to optimize the operating conditions of a reactive distillation column for ester production, including feed rates, reflux ratio, and catalyst loading. nih.govcetjournal.it

The table below presents a summary of key process parameters and their effects on esterification reactions, which can be extrapolated to the synthesis of this compound.

| Process Parameter | Effect on Esterification |

| Temperature | Increases reaction rate, but may affect catalyst stability and side reactions. |

| Catalyst Loading | Higher loading generally increases the reaction rate up to a certain point. |

| Molar Ratio of Reactants | An excess of one reactant can shift the equilibrium towards the product side. |

| Removal of Water | Crucial for driving the equilibrium towards the ester product, especially in reversible reactions. |

| Reactor Type | Batch reactors are common for smaller scale, while continuous reactors like CSTRs or PFRs, and reactive distillation columns are used for larger scale production. |

By carefully selecting the synthetic route, catalyst, and reactor design, and by applying principles of green chemistry and process intensification, the production of this compound can be achieved in an efficient, economical, and environmentally responsible manner.

Chemical Reactivity and Mechanistic Studies of 2 Ethoxyethyl Hydroxyacetate

Hydrolytic Stability and Kinetics of Hydroxyester Bonds

The hydrolysis of the ester bond in 2-Ethoxyethyl hydroxyacetate can be catalyzed by either acid or base, a characteristic reaction of esters. The presence of the α-hydroxyl group can influence the rate of this hydrolysis.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is a reversible process, and to drive the reaction towards the hydrolysis products—glycolic acid and 2-ethoxyethanol (B86334)—an excess of water is typically used. nih.govuv.es

Base-catalyzed hydrolysis, or saponification, is generally an irreversible process. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a carboxylate salt and 2-ethoxyethanol. nih.govresearchgate.net The reaction is considered second-order, being first-order with respect to both the ester and the hydroxide ion. internationaljournalssrg.org

Table 1: Representative Second-Order Rate Constants for Alkaline Hydrolysis of Various Esters

| Ester | Temperature (°C) | Rate Constant (L·mol⁻¹·s⁻¹) |

| Ethyl Acetate (B1210297) | 25 | 0.112 |

| Methyl Acetate | 25 | ~0.1 |

| Ethyl Benzoate | 25 | 0.0075 |

| Ethyl Methoxyacetate | 25 | Not specified |

Note: Data is for illustrative purposes and is based on studies of different esters. Specific values for this compound may vary.

Oxidation-Reduction Pathways Involving the Hydroxyl and Ester Functionalities

The presence of both a primary alcohol and an ester group allows for a range of oxidation and reduction reactions. The selectivity of these reactions depends on the choice of reagents.

Oxidation: The primary hydroxyl group of this compound can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or the conditions used in a Swern oxidation (dimethyl sulfoxide, oxalyl chloride, and a hindered base), are expected to selectively oxidize the primary alcohol to an aldehyde without affecting the ester group. youtube.comchemistrysteps.comumn.edumasterorganicchemistry.comnumberanalytics.com Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would likely oxidize the primary alcohol to a carboxylic acid. numberanalytics.com

Table 2: Expected Products from the Oxidation of this compound

| Oxidizing Agent | Expected Product |

| Pyridinium Chlorochromate (PCC) | 2-Ethoxyethyl 2-oxoacetate |

| Swern Oxidation Reagents | 2-Ethoxyethyl 2-oxoacetate |

| Potassium Permanganate (KMnO₄) | 2-Ethoxyethoxy)acetic acid |

Reduction: The ester functionality can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not effective in reducing esters. youtube.comucalgary.canih.govnih.gov The reduction of this compound with LiAlH₄ would be expected to yield two alcohol products: ethylene (B1197577) glycol and 2-ethoxyethanol.

Stereochemical Investigations of Chemical Transformations

Since this compound is an achiral molecule, investigations into stereochemical transformations would require the introduction of a chiral center. This could be achieved, for example, through stereoselective synthesis of a chiral precursor.

In the broader context of hydroxyesters, stereoselective reactions are of significant interest, particularly in asymmetric synthesis. google.com For instance, the kinetic resolution of racemic β-hydroxy esters using chiral catalysts can lead to the formation of enantiomerically enriched products. researchgate.net Similarly, stereoselective reduction of a keto-ester precursor could yield a chiral hydroxyester. nih.gov The stereochemical outcome of such reactions is highly dependent on the catalyst or reagent used and the reaction conditions. researchgate.net

While no specific stereochemical studies on this compound are documented, the principles of stereoselective synthesis applied to other hydroxyesters would be applicable if a chiral analog were to be synthesized and reacted.

Intermolecular Interactions and Hydrogen Bonding Dynamics

The hydroxyl group in this compound is capable of acting as both a hydrogen bond donor and acceptor, while the ester and ether oxygens can act as hydrogen bond acceptors. These interactions play a crucial role in determining the physical properties and condensed-phase structure of the compound.

Both intramolecular hydrogen bonding (between the hydroxyl group and the ester or ether oxygen of the same molecule) and intermolecular hydrogen bonding (between different molecules of this compound) are possible. Intermolecular hydrogen bonding is expected to be a significant force, leading to the formation of dimers or larger aggregates in the liquid and solid states. nih.govrsc.orgnih.govnih.gov

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying these interactions. In FTIR spectroscopy, the presence of hydrogen bonding is indicated by a broadening and a shift to lower frequency of the O-H stretching band. NMR spectroscopy, particularly through techniques like variable temperature studies and 2D-NMR, can provide detailed information about the dynamics and geometry of hydrogen bonds.

Computational chemistry methods can also be employed to model the intermolecular interactions and predict the most stable hydrogen-bonded structures. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization of 2 Ethoxyethyl Hydroxyacetate

Mass Spectrometry (MS) for Structural Elucidation and Purity Assessment

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of 2-Ethoxyethyl hydroxyacetate by analyzing the mass-to-charge ratio of its ionized fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the analysis of this compound, the gas chromatograph first vaporizes the sample and separates it from any volatile impurities. The purified compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum displays the molecular ion peak ([M]⁺) and a series of fragment ions, which provide a "fingerprint" of the molecule's structure. The fragmentation of this compound is dictated by its functional groups. Common fragmentation pathways for ethers and esters include alpha-cleavage and McLafferty rearrangements. libretexts.orgwhitman.edu For this molecule, fragmentation tends to occur at the C-C bond adjacent to the ether's oxygen atom and via cleavage of bonds next to the ester's carbonyl group. libretexts.org The mass spectrum for Ethyl 2-ethoxy-2-hydroxyacetate is available in the NIST Mass Spectrometry Data Center, providing a reference for identification. nih.gov

Key expected fragment ions in the mass spectrum of this compound would arise from:

Loss of the ethoxy radical (•OCH2CH3) from the ester moiety.

Alpha-cleavage at the ether linkage.

Cleavage yielding the acylium ion [CH3CH2OCO]+.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental formula. For this compound (C₆H₁₂O₄), the calculated monoisotopic mass is 148.07355886 Da. nih.gov HRMS can measure this value with exceptional precision (typically within 5 ppm), allowing for the unambiguous confirmation of the molecular formula. acs.orgscribd.com This capability is crucial for distinguishing it from other compounds that may have the same nominal mass but different elemental compositions. This high level of accuracy confirms both the identity and the elemental purity of the substance, making it a powerful tool for quality control and structural validation.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly effective for identifying the functional groups present in this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl, ester, and ether groups. spectroscopyonline.com A broad absorption band in the region of 3550-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group. The prominent, sharp peak around 1740 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester functional group. libretexts.org The C-O stretching vibrations from both the ester and ether linkages produce strong signals in the fingerprint region, typically between 1300 and 1050 cm⁻¹. pressbooks.pubdocbrown.info

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3550 - 3200 | Broad, Strong |

| Ester (C=O) | C=O Stretch | ~1740 | Sharp, Strong |

| Ester/Ether (C-O) | C-O Stretch | 1300 - 1050 | Strong |

This table is based on established infrared spectroscopy correlation charts. spectroscopyonline.comlibretexts.org

Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. For this compound, the C=O stretch of the ester group also gives a strong band in the Raman spectrum. researchgate.net However, the non-polar C-C backbone and symmetric C-H bending vibrations, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum. researchgate.net The presence of Raman spectral data for this compound in databases confirms its utility in a comprehensive analysis. nih.gov This technique is particularly valuable for analyzing the skeletal vibrations of the molecule, providing a more complete picture of its vibrational characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed molecular structure of an organic compound by mapping the carbon and hydrogen framework. While specific experimental spectra for this compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure and known chemical shift values for similar functional groups. pressbooks.pubacs.orglibretexts.org

The structure of this compound (CCOC(OH)C(=O)OCC) contains five unique proton environments and six unique carbon environments, which would be resolved in high-resolution ¹H and ¹³C NMR spectra, respectively.

¹H NMR Spectroscopy (Predicted) The predicted ¹H NMR spectrum would show five distinct signals, with chemical shifts influenced by adjacent electronegative oxygen atoms. inflibnet.ac.in The integration of these signals would correspond to the number of protons in each environment.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | 2.0 - 4.0 | Singlet (broad) | 1H |

| -O-CH (OH)-C=O | 4.5 - 5.0 | Singlet | 1H |

| -C(=O)O-CH₂ -CH₃ | 4.1 - 4.4 | Quartet | 2H |

| -O-CH₂ -CH₃ | 3.5 - 3.8 | Quartet | 2H |

| -C(=O)O-CH₂-CH₃ | 1.2 - 1.4 | Triplet | 3H |

Predictions are based on standard chemical shift values for protons in esters and ethers. docbrown.infodocbrown.info

¹³C NMR Spectroscopy (Predicted) The predicted proton-decoupled ¹³C NMR spectrum would show six signals, one for each chemically distinct carbon atom. The chemical shifts are highly characteristic of the carbon's local electronic environment. libretexts.orgwisc.edu

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O (Ester) | 168 - 172 |

| -O-C H(OH)-C=O | 90 - 95 |

| -C(=O)O-C H₂-CH₃ | 62 - 66 |

| -O-C H₂-CH₃ | 60 - 64 |

| -C(=O)O-CH₂-C H₃ | 13 - 15 |

Predictions are based on standard chemical shift values for carbons in esters and ethers. acs.orgwisc.edu

Chromatographic Separation Techniques for Analytical Purity

The assessment of analytical purity for this compound, a key intermediate in various chemical syntheses, relies on sophisticated chromatographic techniques. These methods are essential for separating the primary compound from starting materials, by-products, and degradation products, ensuring its quality and suitability for its intended application. Gas Chromatography (GC) and Liquid Chromatography (LC) are the principal techniques employed for this purpose.

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful tool for the purity determination of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Sample Preparation and Derivatization: Direct injection of a diluted sample in a suitable solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) is often feasible. However, the presence of a free hydroxyl group in this compound can lead to peak tailing and potential thermal degradation in the hot injector or column, which can affect accuracy and reproducibility. To mitigate these issues, derivatization is a common strategy. The hydroxyl group can be converted to a less polar, more stable silyl (B83357) ether through a reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This process, known as silylation, reduces the compound's polarity and improves its volatility and thermal stability, resulting in sharper, more symmetrical chromatographic peaks. capes.gov.br Another approach involves acylation to form an ester.

Column Selection and Operating Conditions: A non-polar or mid-polarity capillary column is typically selected for the analysis. A common choice is a column coated with a stationary phase of 5% phenyl-polydimethylsiloxane (or similar), which separates compounds primarily based on their boiling points and slight polarity differences. sigmaaldrich.com High-temperature GC columns may also be employed for the analysis of hydroxy esters. nih.gov

The analytical method involves injecting a small volume of the prepared sample into a heated GC inlet, where it is vaporized. A carrier gas, typically helium or hydrogen, transports the vaporized sample onto the analytical column. The column temperature is programmed to increase over time (a temperature ramp) to facilitate the elution of compounds with different boiling points. scielo.br

Detection: A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds and a wide linear range. scielo.br For definitive identification of impurities and confirmation of the main peak, a Mass Spectrometer (MS) is coupled with the GC (GC-MS). The mass spectrometer fragments the eluting compounds and provides a unique mass spectrum for each, which acts as a chemical fingerprint, allowing for positive identification by comparison to spectral libraries. nih.govresearchgate.net

Table 1: Illustrative Gas Chromatography (GC-FID) Method Parameters for Purity Analysis of this compound

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID |

| Column | 5% Phenyl-Polydimethylsiloxane, 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, Constant Flow Rate of 1.2 mL/min |

| Oven Program | Initial: 80°C (hold 2 min), Ramp: 10°C/min to 250°C (hold 5 min) |

| Injector | Split/Splitless, 250°C |

| Injection Volume | 1 µL (Split ratio 50:1) |

| Detector | FID, 280°C |

| Diluent | Ethyl Acetate |

Liquid Chromatography (LC) Techniques

High-Performance Liquid Chromatography (HPLC) is a complementary technique to GC, particularly advantageous for analyzing less volatile or thermally labile impurities that may be present in this compound samples.

Mode of Separation: Reversed-phase HPLC (RP-HPLC) is the most widely applied LC mode for this type of analysis. In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, typically consisting of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov Separation is based on the hydrophobic interactions of the analytes with the stationary phase. More polar compounds elute earlier, while less polar compounds are retained longer.

Mobile Phase and Gradient Elution: The composition of the mobile phase is critical for achieving optimal separation. A small amount of acid, such as formic acid or phosphoric acid, is often added to the mobile phase to control the ionization of any acidic or basic analytes and to ensure sharp, symmetrical peak shapes. nih.gov An isocratic elution (constant mobile phase composition) may be sufficient for simple purity checks. However, for resolving a complex mixture of impurities with a wide range of polarities, a gradient elution is preferred. This involves changing the proportion of the organic solvent in the mobile phase during the analytical run, providing more robust separation.

Detection: Since this compound lacks a strong chromophore, direct UV detection at low wavelengths (e.g., 205-215 nm) is a common approach, as the ester functional group exhibits some absorbance in this region. nih.gov For higher sensitivity and specificity, particularly at trace impurity levels, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. These universal detectors are not dependent on the optical properties of the analyte. Coupling the LC system to a mass spectrometer (LC-MS) offers the highest degree of selectivity and provides structural information for impurity identification.

Table 2: Representative Reversed-Phase HPLC (RP-HPLC) Method for Purity Determination of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph with UV Detector |

| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient Program | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50) |

Theoretical and Computational Chemistry of 2 Ethoxyethyl Hydroxyacetate

Electronic Structure and Molecular Orbital Analysis (Quantum Chemistry)

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Quantum chemical methods are employed to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. DFT calculations can provide valuable information about the geometry, charge distribution, and orbital energies of 2-Ethoxyethyl hydroxyacetate. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G*), one can obtain an optimized molecular structure.

From DFT calculations, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO gap is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more likely to be reactive. For esters, the HOMO is often localized on the oxygen atoms of the ester group, while the LUMO is typically centered on the carbonyl carbon and oxygen. The presence of the ether linkage in this compound would likely influence the charge distribution and orbital energies compared to simpler alkyl glycolates.

Table 1: Predicted Electronic Properties of Glycolate (B3277807) Esters from DFT Studies (Note: This table is illustrative and based on general knowledge of DFT calculations on similar esters, as direct data for this compound is not readily available.)

| Property | Predicted Value Range | Significance |

|---|---|---|

| HOMO Energy | -9.0 to -10.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | +1.0 to +2.5 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 10.0 to 13.0 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.0 to 3.5 D | Influences solubility and intermolecular interactions. |

Ab Initio Computational Methods

Ab initio methods are another class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate electronic structure information. mdpi.comresearchgate.net

While computationally more demanding than DFT, ab initio calculations can offer a more detailed and accurate picture of electron correlation effects, which are important for describing the subtle electronic interactions within the this compound molecule. These methods could be used to refine the geometric parameters and to calculate more precise values for the electronic properties, providing a benchmark for DFT results.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

The flexibility of the ethoxyethyl group in this compound gives rise to a complex conformational landscape. Molecular Dynamics (MD) simulations are a powerful tool to explore the different conformations the molecule can adopt and their relative stabilities. nih.gov

An MD simulation of this compound, either in the gas phase or in a solvent, would involve calculating the forces between the atoms using a force field and then solving Newton's equations of motion to track the atomic positions over time. This would generate a trajectory of the molecule's dynamic behavior, from which various properties can be analyzed. The analysis of the dihedral angles along the rotatable bonds would reveal the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules or surfaces. Studies on related alkoxy chains have shown that the presence of the ether oxygen can influence the conformational preferences and flexibility of the chain. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Glycolate Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. For glycolate derivatives, QSAR studies can be employed to predict properties such as toxicity, biodegradability, or other relevant activities.

To build a QSAR model for glycolate derivatives, a set of molecules with known activities would be used. For each molecule, a variety of molecular descriptors would be calculated, which are numerical representations of their chemical structure. These descriptors can encode information about the molecule's size, shape, lipophilicity, and electronic properties. Statistical methods such as multiple linear regression or machine learning algorithms are then used to find a mathematical relationship between the descriptors and the activity. While specific QSAR models for this compound are not reported, its descriptors could be calculated and used in existing models for glycolate esters to estimate its properties.

Thermochemical Properties and Energetic Pathway Predictions

Computational methods can be used to predict the thermochemical properties of this compound, such as its enthalpy of formation, heat capacity, and entropy. These properties are important for understanding its stability and for chemical process design. DFT and ab initio methods can be used to calculate the total electronic energy of the molecule, from which the enthalpy of formation can be derived using appropriate thermodynamic cycles.

Furthermore, computational methods can be used to explore potential reaction pathways, such as hydrolysis of the ester group. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for different pathways can be determined. This can provide insights into the molecule's reactivity and degradation mechanisms.

Table 2: Illustrative Predicted Thermochemical Data for a Glycolate Ester (Note: These are example values and not specific to this compound.)

| Property | Predicted Value | Method |

|---|---|---|

| Standard Enthalpy of Formation (gas) | -550 to -650 kJ/mol | DFT (B3LYP/6-31G*) |

| Heat Capacity (Cv) | 200 to 250 J/(mol·K) | DFT (B3LYP/6-31G*) |

| Entropy (S) | 400 to 450 J/(mol·K) | DFT (B3LYP/6-31G*) |

Solvation Models and Interfacial Behavior Simulations

The behavior of this compound in a solvent is crucial for many of its applications. Solvation models can be used to study the interactions between the solute and solvent molecules. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which can be computationally efficient for estimating solvation free energies.

Explicit solvation models, where individual solvent molecules are included in the simulation box, can provide a more detailed picture of the solvation shell structure and the specific interactions, such as hydrogen bonding between the hydroxyl group of this compound and water molecules. MD simulations with explicit solvent can also be used to study the behavior of the molecule at interfaces, for example, at a liquid-air or liquid-solid interface. These simulations can reveal how the molecule orients itself at the interface and how it affects the interfacial properties.

Environmental Chemistry and Biogeochemical Cycling of 2 Ethoxyethyl Hydroxyacetate

Atmospheric Transport and Degradation Processes

Once released into the atmosphere, 2-Ethoxyethyl hydroxyacetate is expected to exist primarily in the gas phase. Its transport and persistence are then chiefly controlled by atmospheric conditions and its reactivity with photochemically generated oxidants.

The primary atmospheric degradation pathway for organic compounds like this compound is through photochemical oxidation. The kinetics of this process are crucial for determining the atmospheric lifetime of the compound. For related glycol ethers, such as 2-ethoxyethanol (B86334), the dominant atmospheric loss process is reaction with the hydroxyl radical (OH). ca.gov The atmospheric half-life for similar compounds like 2-ethoxyethanol and its acetate (B1210297) ester are estimated to be in the range of 0.6 to 1.3 days. ca.gov

The photochemical oxidation of esters can follow pseudo-first-order kinetics under specific conditions. grafiati.com The rate of these reactions is influenced by factors such as the intensity of solar radiation and the concentration of atmospheric oxidants. The presence of both an ether and a hydroxyl group in this compound suggests multiple sites for oxidative attack, likely leading to complex reaction kinetics and a relatively short atmospheric lifespan.

Table 1: Estimated Atmospheric Half-lives of Related Glycol Ethers Due to Reaction with OH Radicals

| Compound | Atmospheric Half-life (days) |

| 2-Butoxyethanol | 0.6 |

| 2-Ethoxyethanol | 0.9 |

| 1-Acetoxy-2-ethoxyethane | 0.8 |

| 2-Methoxyethanol | 0.9 |

| Source: Based on data for similar glycol ethers. ca.gov |

The principal reactive species responsible for the atmospheric degradation of this compound are hydroxyl radicals (•OH), which are ubiquitous in the troposphere. hydrogenlink.com The reaction is initiated by the abstraction of a hydrogen atom from the organic molecule, leading to the formation of a water molecule and an organic radical. uantwerpen.be The presence of ether and alcohol functionalities in this compound provides multiple sites susceptible to H-atom abstraction by •OH radicals.

The reaction of •OH with the closely related compound 2-Ethoxyethyl acetate results in a variety of oxygenated products. dcceew.gov.au By analogy, the atmospheric oxidation of this compound is expected to produce a complex mixture of secondary pollutants. The initial radical formed after H-abstraction will rapidly react with molecular oxygen (O₂) to form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical can lead to the formation of stable end-products.

Expected atmospheric degradation products for this compound, based on data from similar glycol ethers, include:

Other hydroxyesters

Hydroxyacids

Hydroxycarbonyls

Peroxyacyl nitrates

Formaldehyde dcceew.gov.au

Hydrogeological Fate and Aquatic Transformations

Due to its expected water solubility, a characteristic of many glycol ethers, this compound that is deposited from the atmosphere into water bodies or released directly into aquatic environments will undergo further transformation. sigmaaldrich.cn Its fate in these systems is primarily determined by hydrolysis and biodegradation.

The ester linkage in this compound is susceptible to hydrolysis, a reaction that involves the splitting of the bond by the addition of water. This process can be catalyzed by either acids or bases. libretexts.org

Acid-catalyzed hydrolysis is the reverse of esterification and is a reversible reaction that does not proceed to completion. It results in the formation of the parent carboxylic acid (hydroxyacetic acid) and alcohol (2-ethoxyethanol). libretexts.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion, yielding a carboxylate salt and an alcohol. libretexts.org

The rate of ester hydrolysis is significantly influenced by pH and temperature. nih.govresearchgate.net Furthermore, the presence of a hydroxyl group within the molecule, as in this compound, can participate in the hydrolysis reaction through anchimeric assistance. This intramolecular catalysis can lead to rate enhancements of several orders of magnitude compared to analogous esters lacking the hydroxyl group. rsc.org This suggests that the hydrolysis of this compound may be more rapid than that of simple alkyl acetates.

Biodegradation is a key process for the removal of glycol ethers and their esters from aquatic environments. Most glycol ethers are considered readily biodegradable and are not expected to persist for significant periods. sigmaaldrich.cnlyondellbasell.com Bacteria in water and sediment can break down these compounds. dcceew.gov.au The biodegradation of a related compound, 2-Ethoxyethyl acetate, is expected to occur within one to a few weeks in water. dcceew.gov.au

The biodegradation of glycol ethers can proceed through the formation of intermediate metabolites. For instance, the biodegradation of ethylene (B1197577) glycol monomethyl ether (EGME) is known to produce the toxic metabolite methoxyacetic acid. nih.gov Similarly, the biodegradation of this compound would likely proceed via initial hydrolysis of the ester bond to form 2-ethoxyethanol and hydroxyacetic acid, both of which are generally susceptible to further microbial degradation. Fungi, such as strains of Aspergillus niger, are also capable of a wide range of biotransformations, including hydroxylation and oxidation, which can contribute to the breakdown of such organic compounds. nih.gov

Soil Sequestration and Biotransformation Dynamics

When released to land or deposited from the atmosphere, this compound will interact with soil particles and undergo microbial degradation.

The movement and availability of organic compounds in soil are heavily influenced by sorption processes. Sorption can be described as a "dual-mode" process involving absorption into amorphous organic matter and adsorption onto more condensed carbonaceous materials like black carbon and kerogen. nih.gov The extent of sorption is influenced by the properties of the chemical and the soil. For polar organic compounds, interactions with soil organic matter are the dominant sorption mechanism. enviro.wikiresearchgate.net Given its expected polarity due to the hydroxyl and ether groups, this compound is likely to have moderate mobility in soil, with its migration to groundwater being a possibility. nih.gov The organic carbon content of the soil is a key factor, with higher organic carbon potentially leading to greater sequestration. researchgate.netresearchgate.net For many neutral organic chemicals, soil pH does not appear to have a significant influence on their sorption to organic matter. nih.gov

Biotransformation is a major degradation pathway for organic compounds in soil. Similar to aquatic systems, microorganisms in the soil are expected to readily degrade this compound. dcceew.gov.au The initial step would likely be the hydrolysis of the ester bond, a common reaction for ester-containing herbicides in soil. juniperpublishers.com This would yield 2-ethoxyethanol and hydroxyacetic acid, which can then serve as substrates for further microbial metabolism, ultimately leading to their conversion to carbon dioxide and water under aerobic conditions. atamankimya.com The half-life of related compounds like the herbicide 2,4-D in aerobic mineral soils can be as short as a few days, indicating that biotransformation can be a rapid process. nih.gov

Q & A

Q. What synthetic methodologies are effective for producing 2-Ethoxyethyl hydroxyacetate with high purity?

- Methodological Answer : The compound can be synthesized via esterification between hydroxyacetic acid and 2-ethoxyethanol. Key steps include:

- Catalyst Selection : Use sulfuric acid (0.5–1.0 mol%) or p-toluenesulfonic acid under reflux conditions (80–100°C) for 4–6 hours .

- Purification : Vacuum distillation (80–100°C at 5–10 mmHg) followed by column chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate the product.

- Yield Optimization : Excess 2-ethoxyethanol (1.2 equivalents) minimizes unreacted acid. Purity >98% is achievable, confirmed by <sup>1</sup>H NMR (δ 4.2 ppm for ester –OCH2–) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identify ester C=O stretch (1730–1750 cm<sup>-1</sup>) and hydroxyl –OH (broad peak ~3400 cm<sup>-1</sup>) .

- <sup>13</sup>C NMR : Peaks at δ 170–175 ppm (ester carbonyl) and δ 60–70 ppm (ethoxy –OCH2CH2–) confirm structure .

- Mass Spectrometry (EI-MS) : Molecular ion [M]<sup>+</sup> at m/z 162 and fragment ions (m/z 89 for hydroxyacetate moiety) validate molecular weight .

Q. How does this compound interact with aqueous environments, and what stability precautions are necessary?

- Methodological Answer :

- Hydrolysis Kinetics : The ester hydrolyzes in aqueous solutions, with rates pH-dependent. At pH 7 (25°C), half-life is ~72 hours; at pH 2 (acidic), hydrolysis accelerates 3-fold due to acid catalysis .

- Storage : Store under anhydrous conditions (desiccator with silica gel) at 4°C to prevent degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for this compound in nucleophilic substitutions?

- Methodological Answer : Discrepancies often arise from solvent polarity or nucleophile strength. Systematic approaches include:

- Solvent Screening : Compare DMF (polar aprotic) vs. THF (less polar) to assess nucleophile activation.

- Competitive Experiments : Use equimolar competing nucleophiles (e.g., Cl<sup>−</sup> vs. Br<sup>−</sup>) under identical conditions, analyzed by HPLC .

- Computational Modeling : Density Functional Theory (DFT) calculates transition state energies to predict regioselectivity .

Q. What strategies improve the compound’s utility in drug delivery systems, given its esterase sensitivity?

- Methodological Answer :

- Prodrug Design : Conjugate this compound to therapeutics (e.g., antivirals) via pH-sensitive linkers.

- Encapsulation : Use liposomes or PLGA nanoparticles to shield the ester from premature hydrolysis. Monitor release kinetics using Franz diffusion cells .

- Enzyme-Specific Activation : Test esterase isoforms (e.g., human carboxylesterase 1) for targeted cleavage in vitro .

Q. How do structural modifications of this compound influence its ecological toxicity profile?

- Methodological Answer :

- QSAR Modeling : Quantify Structure-Activity Relationships using logP (octanol-water partition coefficient) and LC50 data from Daphnia magna assays.

- Metabolite Analysis : Identify degradation products (e.g., hydroxyacetic acid) via LC-QTOF-MS in simulated wastewater .

- Biodegradation Studies : Aerobic sludge incubation (OECD 301F) measures mineralization rates over 28 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.